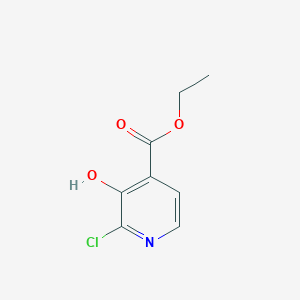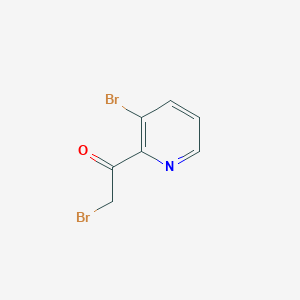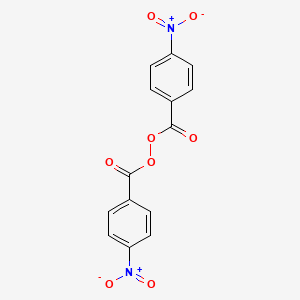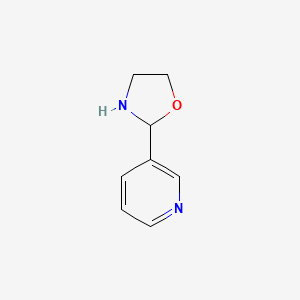
2-(Pyridin-3-yl)oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)oxazolidine is a heterocyclic compound that features both a pyridine ring and an oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazolidine typically involves the reaction of 3-pyridinecarboxaldehyde with an amino alcohol. One common method is the cyclization of 3-pyridinecarboxaldehyde with 2-aminoethanol under acidic conditions to form the oxazolidine ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. For example, the use of Deoxo-Fluor® reagent in a flow reactor has been reported to improve the safety profile and yield of the product .
化学反应分析
Types of Reactions
2-(Pyridin-3-yl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions where the oxazolidine ring is modified by different substituents.
Coordination: The compound can coordinate with metal ions such as nickel and palladium, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolidines to oxazoles.
Substitution: Various nucleophiles can be used to introduce different substituents into the oxazolidine ring.
Coordination: Metal salts such as nickel chloride and palladium chloride are used to form coordination complexes.
Major Products Formed
Oxazoles: Formed through the oxidation of this compound.
Substituted Oxazolidines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
科学研究应用
2-(Pyridin-3-yl)oxazolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antibacterial agents and other pharmaceuticals.
Materials Science: The compound’s ability to form coordination complexes makes it useful in the development of new materials with unique properties.
Chemical Sensors: It has been used in the design of fluorescent sensors for the detection of metal ions such as cerium(III).
作用机制
The mechanism of action of 2-(Pyridin-3-yl)oxazolidine depends on its application:
Antibacterial Agents: When used in antibacterial agents, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome.
Fluorescent Sensors: In chemical sensors, the compound forms a complex with the target metal ion, leading to a change in fluorescence that can be detected.
相似化合物的比较
2-(Pyridin-3-yl)oxazolidine can be compared with other similar compounds such as:
3-Phenyl-2-(pyridin-2-yl)oxazolidine: This compound also features a pyridine and oxazolidine ring but with a phenyl group at the 3-position.
2-(Pyridin-2-yl)oxazolidine: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Uniqueness
The unique feature of this compound is its specific substitution pattern, which can influence its reactivity and coordination behavior with metal ions.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8,10H,4-5H2 |
InChI 键 |
XGNZSQNESSJMBY-UHFFFAOYSA-N |
规范 SMILES |
C1COC(N1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


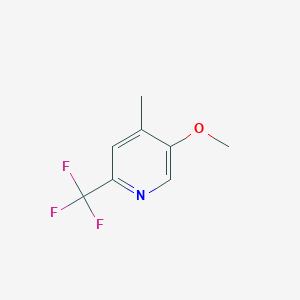

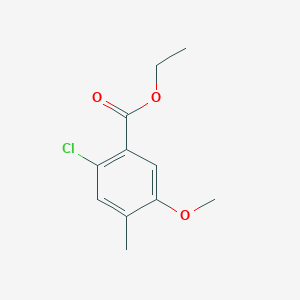

![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
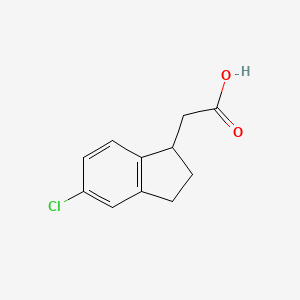
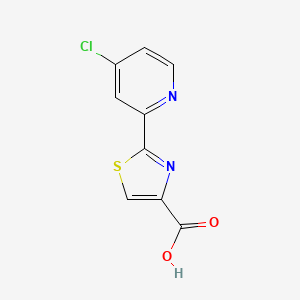
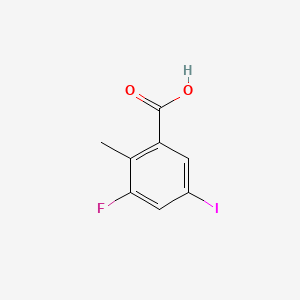
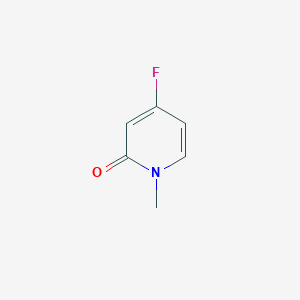
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
